molecular formula C21H24ClN5O2 B14956380 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

Cat. No.: B14956380
M. Wt: 413.9 g/mol
InChI Key: YTCAFWVOHNGVLY-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a hybrid structure combining an indole core, a piperidinecarboxamide moiety, and a methoxy-substituted pyridazine ring. The 5-chloroindole group is a common pharmacophore in bioactive compounds, often associated with receptor binding due to its planar aromatic system and hydrogen-bonding capabilities . The piperidinecarboxamide linker introduces conformational flexibility, while the 6-methoxy-3-pyridazinyl group may enhance solubility and target selectivity compared to bulkier or more lipophilic substituents .

Properties

Molecular Formula

C21H24ClN5O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H24ClN5O2/c1-29-20-7-6-19(25-26-20)27-10-2-3-15(13-27)21(28)23-9-8-14-12-24-18-5-4-16(22)11-17(14)18/h4-7,11-12,15,24H,2-3,8-10,13H2,1H3,(H,23,28)

InChI Key

YTCAFWVOHNGVLY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyridazine and piperidine moieties may also contribute to its biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Lipophilicity: The target compound’s methoxy-pyridazinyl group likely increases hydrophilicity compared to analogs like N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (XLogP 1.4 vs.
  • Pharmacophore Diversity : The guanidine derivative in exhibits antidiabetic activity, underscoring how indole modifications (e.g., guanidine vs. carboxamide) dictate target specificity.
  • Piperidinecarboxamide Analogs : Compound 2 in shares the piperidinecarboxamide scaffold but replaces pyridazine with a difluorobenzoyl group, suggesting divergent receptor interactions (e.g., kinase vs. GPCR targets).

Discussion of Structural Determinants

  • Pyridazine vs. Other Heterocycles : The 6-methoxy-pyridazine group may offer superior metabolic stability compared to thiophene-sulfonamides () or isoindole derivatives ().
  • Piperidinecarboxamide Flexibility : The piperidine ring’s conformational freedom could enable binding to diverse targets compared to rigid scaffolds like fluorenylamine ().

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